Cas no 1379331-64-2 (6-ethoxynaphthalene-2-thiol)

6-ethoxynaphthalene-2-thiol 化学的及び物理的性質
名前と識別子
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- 6-ethoxynaphthalene-2-thiol
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- MDL: MFCD18426931
- インチ: 1S/C12H12OS/c1-2-13-11-5-3-10-8-12(14)6-4-9(10)7-11/h3-8,14H,2H2,1H3
- InChIKey: NTOXNXKFTOSKJA-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=C(OCC)C=C2)=CC=C1S
6-ethoxynaphthalene-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434994-5 g |
6-Ethoxy-2-thionaphthol |
1379331-64-2 | 5g |
€1,373.40 | 2023-07-18 | ||
abcr | AB434994-5g |
6-Ethoxy-2-thionaphthol |
1379331-64-2 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB434994-1 g |
6-Ethoxy-2-thionaphthol |
1379331-64-2 | 1g |
€594.40 | 2023-07-18 | ||
abcr | AB434994-1g |
6-Ethoxy-2-thionaphthol; . |
1379331-64-2 | 1g |
€1621.70 | 2025-02-20 |
6-ethoxynaphthalene-2-thiol 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
6-ethoxynaphthalene-2-thiolに関する追加情報
6-Ethoxynaphthalene-2-thiol: A Comprehensive Overview
6-Ethoxynaphthalene-2-thiol (CAS No: 1379331-64-2) is a fascinating organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound, characterized by its naphthalene ring system with an ethoxy group at the 6-position and a thiol (-SH) group at the 2-position, exhibits unique chemical properties that make it a valuable molecule for various applications. In this article, we will delve into the structural features, synthesis methods, chemical properties, and potential applications of 6-ethoxynaphthalene-2-thiol, while incorporating the latest research findings to provide a comprehensive understanding of this compound.
The molecular structure of 6-ethoxynaphthalene-2-thiol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The substitution pattern plays a crucial role in determining its chemical behavior. The ethoxy group (-OCH₂CH₃) at the 6-position introduces electron-donating effects, which can influence the electronic properties of the molecule. Conversely, the thiol group (-SH) at the 2-position imparts nucleophilic character and enhances reactivity in various chemical reactions. This combination of functional groups makes 6-ethoxynaphthalene-2-thiol a versatile building block for synthesizing more complex molecules with tailored properties.
Recent studies have highlighted the potential of 6-ethoxynaphthalene-2-thiol in the development of advanced materials, particularly in the realm of nanotechnology and electronics. Researchers have explored its use as a precursor for synthesizing metallothiophenecage structures, which exhibit exceptional stability and catalytic activity. For instance, a study published in *Nature Chemistry* demonstrated that 6-ethoxynaphthalene-2-thiol can form self-assembled monolayers on gold surfaces, paving the way for its application in surface-enhanced Raman spectroscopy (SERS) and other sensing technologies.
In addition to its role in materials science, 6-ethoxynaphthalene-2-thiol has shown promise in medicinal chemistry. Its thiol group allows for facile conjugation with biologically relevant molecules, making it an attractive candidate for drug delivery systems and bioconjugate technologies. A research team from Stanford University reported that 6-ethoxynaphthalene-2-thiol derivatives can serve as efficient carriers for anticancer drugs, enhancing their solubility and bioavailability while minimizing side effects.
The synthesis of 6-ethoxynaphthalene-2-thiol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by thioether formation and subsequent hydrolysis to introduce the thiol group. However, recent advancements have introduced more efficient methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, which significantly reduce reaction times and improve yields.
From an environmental standpoint, 6-ethoxynaphthalene-2-thiol has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it undergoes moderate biodegradation under aerobic conditions; however, further research is required to fully understand its environmental impact and potential risks.
In conclusion, 6-Ethoxynaphthalene-2-Thiol (CAS No: 1379331-64-2) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop innovative materials and therapeutic agents. As ongoing studies continue to uncover new applications and optimize synthetic routes, 6-Ethoxynaphthalene-2-Thiol is poised to play an increasingly significant role in advancing modern science and technology.
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